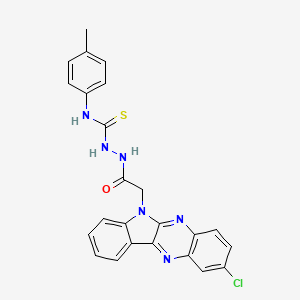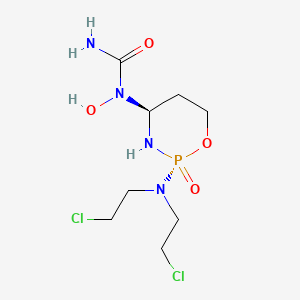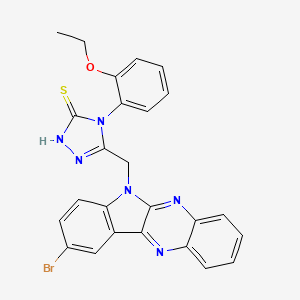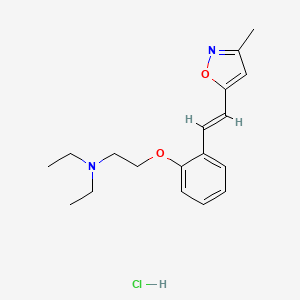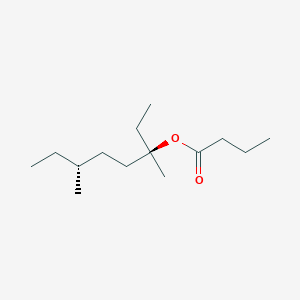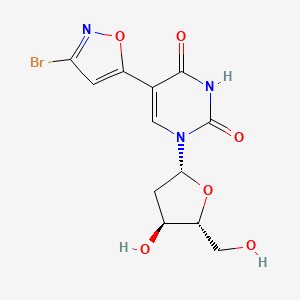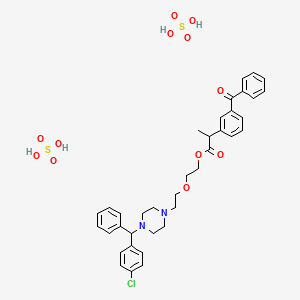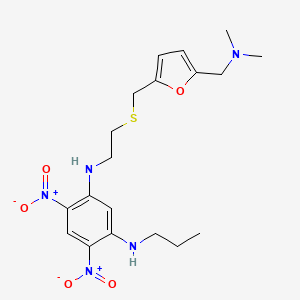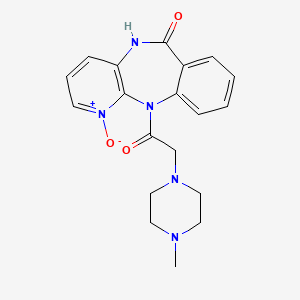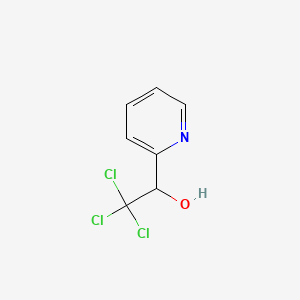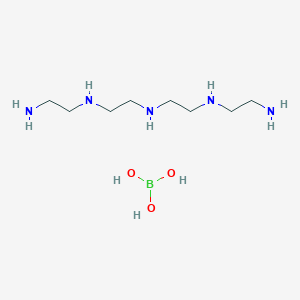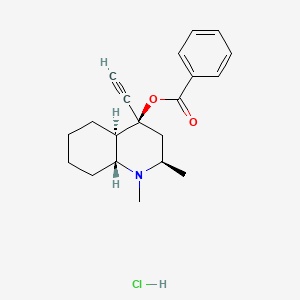
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- is an organic compound with the molecular formula C25H32O6 It is a derivative of 1,3-propanediol, featuring two allyl and methoxy-substituted phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- typically involves the reaction of 1,3-propanediol with 4-allyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), amines (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can yield epoxides, while reduction can produce alcohols.
科学的研究の応用
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins with unique properties.
作用機序
The mechanism of action of 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- involves its interaction with specific molecular targets and pathways. The allyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of the allyl and methoxy groups.
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether: Another related compound with hydroxymethyl groups.
Uniqueness
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
102953-75-3 |
|---|---|
分子式 |
C25H32O6 |
分子量 |
428.5 g/mol |
IUPAC名 |
2,2-bis[(2-methoxy-4-prop-2-enylphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C25H32O6/c1-5-7-19-9-11-21(23(13-19)28-3)30-17-25(15-26,16-27)18-31-22-12-10-20(8-6-2)14-24(22)29-4/h5-6,9-14,26-27H,1-2,7-8,15-18H2,3-4H3 |
InChIキー |
WELHBPKGGQVKDB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CO)(CO)COC2=C(C=C(C=C2)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


